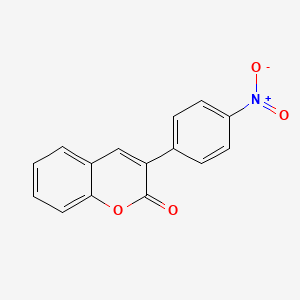

3-(4-硝基苯基)-2H-色烯-2-酮

描述

3-(4-Nitrophenyl)-2H-chromen-2-one is a compound that belongs to the chromene family, characterized by a 2H-chromene structure substituted with a nitro group at the phenyl ring. The compound is of interest due to its potential biological activities and its use as a building block in organic synthesis for the creation of various chromene derivatives with diverse applications.

Synthesis Analysis

The synthesis of chromene derivatives, including those substituted with nitro groups, has been explored through various methods. For instance, a one-pot multi-component procedure for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones has been reported using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst under solvent-free conditions . Coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one have been synthesized using Cu(II) and Zn(II) salts in basic media, indicating the versatility of chromene derivatives in forming complexes . Additionally, a sustainable and practical method using K2S2O8-nitrogen doped graphene as an oxidant has been employed for the synthesis of 3-nitro-4-aryl-2H-chromen-2-ones from aryl alkynoate esters and nitrite in a watery medium at room temperature .

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromene core, which can undergo various chemical transformations. The coordination behavior of 4-hydroxy-3-nitro-2H-chromen-2-one as a ligand has been studied, revealing that it coordinates as a monobasic ligand and via the carbonyl moiety in Cu(II) complexes . The stereochemistry and reaction mechanisms of 3-nitro-2H-chromenes have been discussed in the literature, with a focus on nucleophilic addition, cycloaddition, and redox reactions .

Chemical Reactions Analysis

3-Nitro-2H-chromenes participate in a variety of chemical reactions. They have been used in the synthesis of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes through C4-SMe substitution, demonstrating the influence of hydrogen bond interactions on the regioselectivity of the reaction . The diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes has been achieved by reacting 3-nitro-2H-chromenes with 1-morpholinocyclopentene . Additionally, the addition of aminoenones to 2-substituted 3-nitro-2H-chromenes has been explored, leading to the unexpected synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-nitrophenyl)-2H-chromen-2-one derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects the electronic properties and reactivity of the chromene core. The synthesized compounds have been characterized using various spectroscopic techniques, such as infrared, UV-vis spectrophotometry, and mass spectrometry . The magnetic susceptibility measurements and EDX analyses provide insights into the coordination chemistry and electronic structure of the complexes formed . The antimicrobial and cytotoxic activities of these compounds have been evaluated, with some showing promising results .

科学研究应用

合成与表征

- 合成中的催化性能: 3-(4-硝基苯基)-2H-色烯-2-酮及其类似物用于通过迈克尔加成反应合成华法林™等化合物。这些化合物以高转化率获得,展示了它们在有机合成中的潜力 (Alonzi et al., 2014).

生物医学应用

化学传感: 3-(4-硝基苯基)-2H-色烯-2-酮的衍生物作为铜离子 (Cu2+) 在水溶液中的比色传感器。该化合物在 Cu2+ 存在下从黄色变为橙色,表明其作为实用可见比色试纸的潜力 (Jo et al., 2014).

抗结核活性: 已评估 3-(4-硝基苯基)-2H-色烯-2-酮衍生物对结核分枝杆菌的体外抗结核活性,显示出有希望的结果。某些化合物表现出与标准结核病治疗相当的活性 (Warekar et al., 2017).

抗增殖活性: 已合成 3-(4-硝基苯基)-2H-色烯-2-酮的新型衍生物,并显示出对人类实体瘤细胞系的抗增殖活性。一些化合物的活性比药理学参考化合物更有效 (Luque-Agudo et al., 2019).

抗疟疾剂: 3-(4-硝基苯基)-2H-色烯-2-酮衍生物已被探索作为抗疟疾剂。一些化合物对对氯喹敏感和对氯喹耐药的疟疾菌株均表现出微摩尔效力 (Patel et al., 2012).

化学性质和反应

- 化学合成和反应性: 已研究了合成 3-(4-硝基苯基)-2H-色烯-2-酮及其衍生物的各种方法。这些方法涉及迈克尔加成、环加成和氧化还原反应等反应,展示了该化合物有机化学中的多功能性 (Korotaev et al., 2019).

安全和危害

This would involve studying the compound’s toxicity, potential health effects, environmental impact, and safety measures needed when handling the compound.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, etc.

I hope this general outline is helpful. If you have a specific question about any of these sections, feel free to ask!

属性

IUPAC Name |

3-(4-nitrophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-15-13(9-11-3-1-2-4-14(11)20-15)10-5-7-12(8-6-10)16(18)19/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATDYELJYSMQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294605 | |

| Record name | 3-(4-nitrophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitrophenyl)-2H-chromen-2-one | |

CAS RN |

2555-25-1 | |

| Record name | NSC97355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC215989 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-nitrophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)